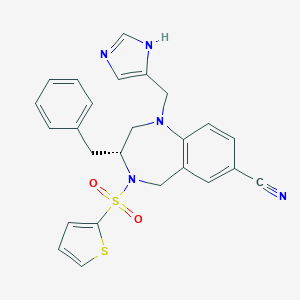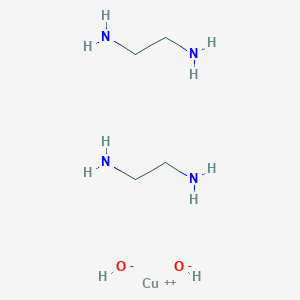
3-羟基庚酸
描述
Dexproxibutene is an experimental analgesic agent structurally related to propoxyphene . It has been studied for its potential to relieve pain, although it is not very effective in treating rheumatoid arthritis pain . Dexproxibutene is intermediate in effectiveness between distalgesic, codis, aspirin, and placebo .
科学研究应用
右丙氧芬已在各种科学研究应用中得到探索:
化学: 用作研究酯化和胺化反应的模型化合物。
生物学: 研究其镇痛特性及其对疼痛通路的影响。
医学: 研究其作为止痛药的潜在用途,尽管其疗效有限。
作用机制
右丙氧芬通过与中枢神经系统相互作用发挥其作用。 它与阿片受体结合,抑制参与疼痛传递的神经递质的释放。 这导致疼痛知觉降低 .
类似化合物:
丙氧芬: 在结构上相似,但作为镇痛药更有效。
达尔芬: 扑热息痛和右丙氧芬的组合,在止痛方面更有效。
可待因: 阿司匹林和可待因的组合,在止痛方面也更有效.
独特性: 右丙氧芬在与其他镇痛药相比的中间有效性和特定的结构修饰方面是独一无二的。 其在类风湿性关节炎疼痛缓解方面的有限有效性使其有别于更常用的镇痛药 .
准备方法
合成路线和反应条件: 右丙氧芬的合成涉及在脱水剂存在下,1,2-二苯基乙醇与丙酸反应生成酯。 然后将该酯与二甲胺反应形成最终产物 .
工业生产方法: 右丙氧芬的工业生产通常涉及大规模酯化,然后进行胺化。 优化反应条件以确保最终产物的高产率和纯度 .
反应类型:
氧化: 右丙氧芬可以发生氧化反应,特别是在二甲氨基上。
还原: 还原反应可以在酯官能团处发生,将其转化为醇。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 氢氧根离子和胺等亲核试剂被普遍使用.
主要产物:
氧化: 产物包括 N-氧化物衍生物。
还原: 产物包括醇衍生物。
取代: 各种取代的酯和酰胺.
相似化合物的比较
Propoxyphene: Structurally similar but more effective as an analgesic.
Distalgesic: A combination of paracetamol and dextropropoxyphene, more effective in pain relief.
Codis: A combination of aspirin and codeine, also more effective in pain relief.
Uniqueness: Dexproxibutene is unique in its intermediate effectiveness and specific structural modifications compared to other analgesics. Its limited effectiveness in rheumatoid arthritis pain relief distinguishes it from more commonly used analgesics .
属性
IUPAC Name |
3-hydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSIXNFGTZQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-37-2 | |
| Record name | Heptanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00388971 | |
| Record name | 3-hydroxyheptanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17587-29-0 | |
| Record name | 3-Hydroxyheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-hydroxyheptanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-hydroxyheptanoic acid (specifically as part of an ornithine analog) into peptide-based inhibitors impact their activity against aspartic proteinases?
A: Research indicates that incorporating 3-hydroxyheptanoic acid into peptide-based inhibitors, specifically as part of an ornithine analog (4,7-diamino-3-hydroxyheptanoic acid, referred to as OrnSta), significantly enhances their inhibitory activity against certain aspartic proteinases []. For instance, the peptide Iva-Val-Val-[OrnSta]-OEt demonstrated a Ki value of 1.1 nM against penicillopepsin, making it considerably more potent than the reference compound Iva-Val-Val-Sta-OEt (Ki = 47 nM) []. This enhanced potency is attributed to the presence of the basic group in OrnSta, which is believed to interact favorably with aspartic acid-77 in the active site of penicillopepsin [].
Q2: What is the significance of producing enantiomerically pure (R)-3-hydroxycarboxylic acids, and how does the research utilize bacterial polyhydroxyalkanoates (PHAs) for this purpose?
A: Enantiomerically pure compounds are crucial in pharmaceutical research because different enantiomers of a molecule can exhibit drastically different biological activities. The research highlights an efficient method for producing enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyheptanoic acid, using bacterial PHAs []. This method utilizes the bacteria Pseudomonas putida GPo1 to accumulate PHAs intracellularly. By promoting in vivo depolymerization of these PHAs, the desired (R)-3-hydroxycarboxylic acid monomers are released and secreted into the extracellular environment, facilitating their isolation and purification []. This approach offers a sustainable and efficient way to obtain these valuable chiral building blocks for various applications, including the development of aspartic proteinase inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)


![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)









